4,4'-(1,4-Phenylene)bis(2-amino-5-oxo-5,6,7,8-tetrahydro-4h-chromene-3-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-[4-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 2-AMINO-4-[4-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Chemical Reactions Analysis
2-AMINO-4-[4-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it serves as a key intermediate for subsequent transformations due to its orthogonal functional groups . In biology and medicine, it has shown promise in drug discovery, particularly for its potential pharmacological properties . Its applications in industry include the synthesis of other complex heterocyclic compounds .
Mechanism of Action
The mechanism of action of 2-AMINO-4-[4-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of various biological processes .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-[4-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)PHENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE include other 2-amino-3-cyano-4H-chromenes . These compounds share a similar structural core but may differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C26H22N4O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-amino-4-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C26H22N4O4/c27-11-15-21(23-17(31)3-1-5-19(23)33-25(15)29)13-7-9-14(10-8-13)22-16(12-28)26(30)34-20-6-2-4-18(32)24(20)22/h7-10,21-22H,1-6,29-30H2 |
InChI Key |
HKWGHICAKOLXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4C(=C(OC5=C4C(=O)CCC5)N)C#N)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.